

Unraveling the Steroidal Architecture of YK11: A Technical Guide

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Compound of Interest

Compound Name: YK11

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Executive Summary

YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its unique dual mechanism of action. Structurally derived from dihydrotestosterone (DHT), **YK11** functions as a partial agonist of the androgen receptor (AR) and, notably, as a potent inducer of follistatin, which in turn inhibits myostatin, a key negative regulator of muscle growth. This guide provides an in-depth technical overview of the steroidal structure of **YK11**, its signaling pathways, and a summary of key experimental findings. The information is presented to aid researchers and professionals in the fields of pharmacology and drug development in understanding the molecular underpinnings of this compound.

Chemical Structure and Properties

YK11, with the IUPAC name (17 α ,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, possesses a distinct steroidal backbone that sets it apart from non-steroidal SARMs.^[1] Its chemical formula is C₂₅H₃₄O₆, and its molar mass is 430.541 g·mol⁻¹.^[1] The structure of **YK11** is derived from DHT, a potent endogenous androgen.^[1]

A 2020 study successfully synthesized and determined the biologically active diastereomer of **YK11**, designated as 2a.[2] The synthesis involved a palladium-catalyzed diastereoselective cyclization carbonylation.[2]

Property	Value	Reference
IUPAC Name	(17 α ,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester	[1]
Chemical Formula	C25H34O6	[1]
Molar Mass	430.541 g·mol ⁻¹	[1]
Active Diastereomer	2a	[2]

Mechanism of Action: A Dual Approach

YK11 exhibits a unique dual mechanism of action, functioning as both a partial androgen receptor agonist and a myostatin inhibitor through the induction of follistatin.[1][3]

Partial Agonism of the Androgen Receptor

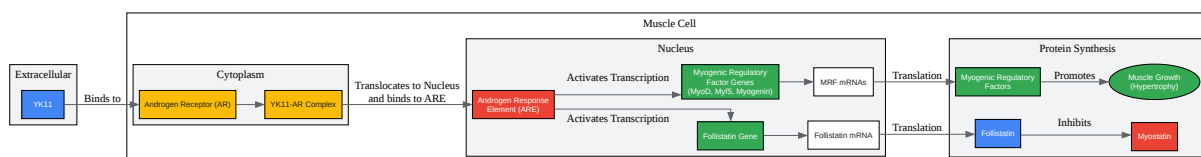
YK11 binds to the androgen receptor (AR), but it does not induce the typical N/C-terminal interaction required for the full transactivation of the receptor.[1] This classifies it as a partial agonist. This interaction is crucial for its anabolic effects on muscle and bone tissue.[4] An ARE-luciferase reporter assay in HEK293 cells demonstrated that the active constituent of **YK11** is the 2a diastereomer.[2] The half-maximal effective concentrations (EC50) for the major diastereomer (2a) and the diastereomeric mixture were determined to be 7.85 nM and 12.5 nM, respectively.[5]

Myostatin Inhibition via Follistatin Induction

A key feature of **YK11**'s anabolic activity is its ability to significantly increase the expression of follistatin (Fst), a potent inhibitor of myostatin.[1][3] Myostatin is a protein that negatively regulates muscle growth. By increasing follistatin levels, **YK11** effectively reduces the inhibitory effect of myostatin, leading to enhanced muscle development.[1][3]

Signaling Pathways

The signaling cascade of **YK11** involves both androgen receptor-mediated and follistatin-mediated pathways, culminating in muscle hypertrophy.



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Caption: **YK11** signaling pathway in muscle cells.

Experimental Data

In vitro studies using C2C12 myoblast cells have provided significant insights into the anabolic effects of **YK11**.

Effects on Myogenic Regulatory Factors (MRFs)

Treatment of C2C12 cells with **YK11** (500 nM) resulted in a more significant induction of key myogenic regulatory factors (MRFs) compared to dihydrotestosterone (DHT) at the same concentration.[3]

Myogenic Regulatory Factor	Treatment (500 nM)	Fold Increase in mRNA Expression (vs. Control)	Reference
Myf5	YK11	> DHT	[3] [6]
MyoD	YK11	> DHT	[3] [6]
Myogenin	YK11	> DHT	[3] [6]

Induction of Follistatin Expression

YK11 treatment of C2C12 cells induced the expression of follistatin (Fst), an effect not observed with DHT treatment.[\[6\]](#) The **YK11**-mediated myogenic differentiation was reversed by an anti-Fst antibody, highlighting the critical role of follistatin in its anabolic action.[\[6\]](#)

Treatment (500 nM)	Follistatin (Fst) mRNA Expression	Reference
YK11	Significantly Induced	[6] [7]
DHT	Not Affected	[6] [7]

Experimental Protocols

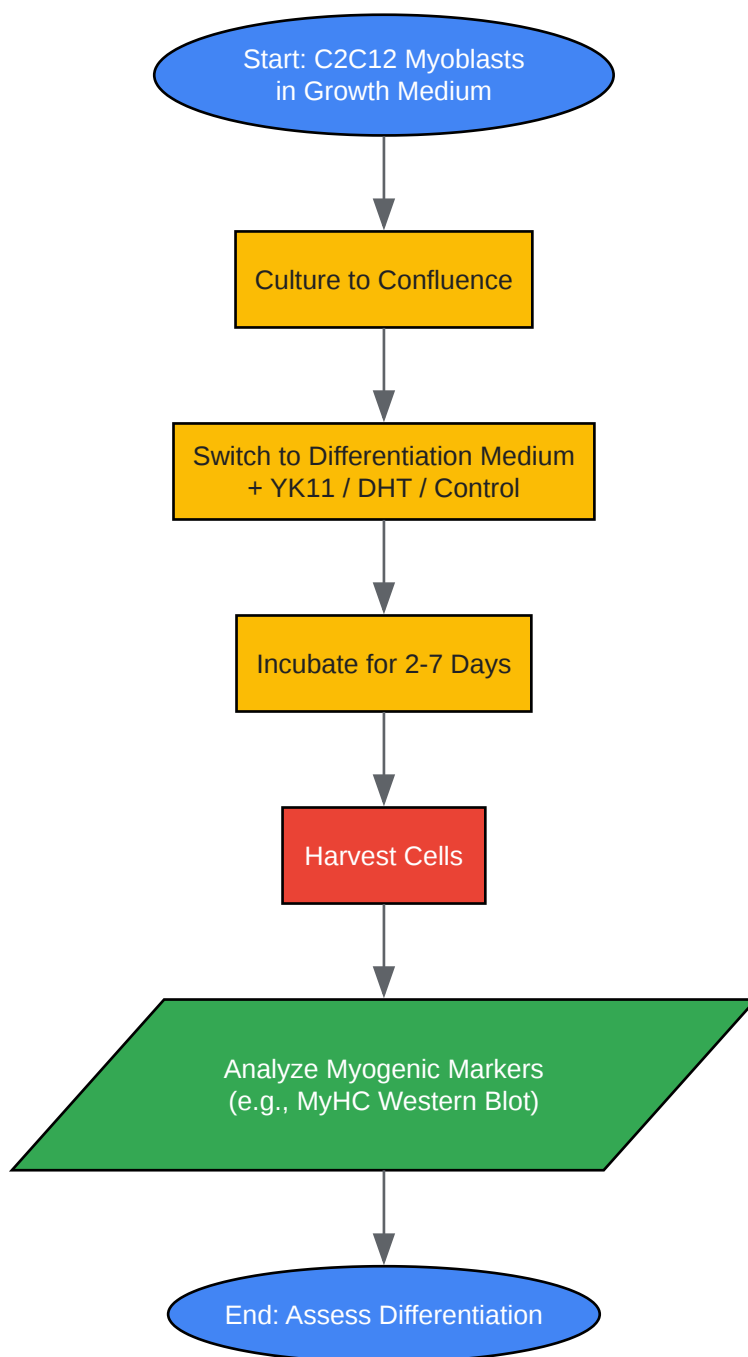
C2C12 Myoblast Differentiation Assay

Objective: To assess the myogenic differentiation potential of **YK11**.

Methodology:

- Cell Culture: Mouse C2C12 myoblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 humidified atmosphere.[\[8\]](#)
- Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium (DMEM supplemented with 2% horse serum) containing either **YK11** (e.g., 500 nM), DHT (e.g., 500 nM), or a vehicle control (e.g., ethanol).[\[8\]](#)

- Analysis: Cells are cultured for a specified period (e.g., 2-7 days), after which they are harvested for analysis.[8][9] Myogenic differentiation is assessed by observing myotube formation and by measuring the expression of muscle-specific proteins like Myosin Heavy Chain (MyHC) via Western blot.[8][9]



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Caption: Experimental workflow for C2C12 myogenic differentiation.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of myogenic regulatory factors and follistatin.

Methodology:

- RNA Isolation: Total RNA is isolated from treated C2C12 cells using a suitable reagent like ISOGEN II.[8]
- cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.[8]
- qRT-PCR: The qRT-PCR is performed using a SYBR Green-based master mix and specific primer pairs for the target genes (e.g., Myf5, MyoD, myogenin, follistatin) and a housekeeping gene (e.g., β -actin) for normalization.[8]
- Data Analysis: The relative gene expression is calculated using the comparative Ct ($\Delta\Delta C_t$) method.[8]

Conclusion

YK11 presents a fascinating case study in steroidal pharmacology, demonstrating a multi-faceted mechanism that combines partial androgen receptor agonism with a novel myostatin inhibitory pathway mediated by follistatin. The in vitro evidence strongly supports its potent anabolic properties, exceeding those of DHT in some aspects of myogenesis. For researchers and drug development professionals, **YK11** offers a unique molecular scaffold for the design of novel therapeutics targeting muscle wasting diseases and other conditions where anabolic support is beneficial. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.

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References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Muscle Regulatory Factors MyoD and Myf-5 Undergo Distinct Cell Cycle-specific Expression in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
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